4-Chloro-6-(trifluoromethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to an isoindoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)isoindoline typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction forms the isoindoline scaffold, which is then chlorinated and trifluoromethylated under specific conditions . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct this complex heterocyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solventless conditions and green chemistry principles has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline ring.
Substitution: Halogenation and trifluoromethylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism by which 4-Chloro-6-(trifluoromethyl)isoindoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline scaffold but lacks the chlorine and trifluoromethyl groups.
4-Chloro-isoindoline: Similar structure but without the trifluoromethyl group.
6-(Trifluoromethyl)isoindoline: Lacks the chlorine atom but retains the trifluoromethyl group.
Uniqueness: 4-Chloro-6-(trifluoromethyl)isoindoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C9H7ClF3N |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7ClF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
InChI Key |
SLWYHSKJBDINFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.